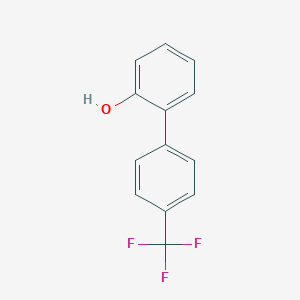

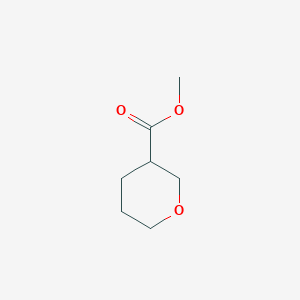

2-(4-Trifluoromethylphenyl)phenol

Vue d'ensemble

Description

Synthesis and Characterization of Fluorinated Aromatic Compounds

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as those derived from 2-(4-Trifluoromethylphenyl)phenol, involves complex organic reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . This process highlights the intricate steps required to introduce trifluoromethyl groups into aromatic compounds, which can significantly alter their physical and chemical properties.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups attached to the aromatic ring. These groups can influence the electronic distribution within the molecule, as seen in the study of a compound where the dihedral angles between the triazole ring and two benzene rings were precisely measured . The presence of fluorine atoms can also affect the conformation and reactivity of the molecules.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic aromatic ring trifluoromethylthiolation of phenols was achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid . This reaction demonstrates the reactivity of the para position in phenols when substituted with electron-withdrawing groups like trifluoromethyl.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into phenolic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides synthesized from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . The presence of fluorine atoms typically increases the material's resistance to solvents and thermal degradation, making them suitable for high-performance applications.

Applications De Recherche Scientifique

Electrochemistry in Ionic Liquids

Research conducted by Villagrán et al. (2006) investigated the electrochemistry of phenol derivatives in ionic liquids. They observed the oxidation of phenol and phenolate, indicating the potential use of these compounds in electrochemical applications and possibly providing insights into the behavior of 2-(4-Trifluoromethylphenyl)phenol in similar environments (Villagrán et al., 2006).

Synthesis of Phenylthio Phenols

Xu et al. (2010) explored the synthesis of 2-(Phenylthio)phenols from simple phenols, which may include compounds like 2-(4-Trifluoromethylphenyl)phenol. This research highlights the potential for creating derivatives of phenol for various applications (Xu et al., 2010).

Application in Organic Light Emitting Diodes (OLEDs)

Jin et al. (2014) studied the use of phenol derivatives in the development of heteroleptic iridium(III) complexes for green phosphors in OLEDs. This suggests a potential application of 2-(4-Trifluoromethylphenyl)phenol in the field of display technologies (Jin et al., 2014).

Improving the Berthelot Reaction

Research by Rhine et al. (1998) on improving the Berthelot reaction for determining ammonium in soil extracts and water involved studying phenol derivatives. This could indicate the relevance of 2-(4-Trifluoromethylphenyl)phenol in enhancing analytical chemistry methods (Rhine et al., 1998).

Adsorption Studies

Liu et al. (2010) conducted studies on the adsorption of various phenols, including substituted phenols, on activated carbon fibers. This research could inform the environmental applications of 2-(4-Trifluoromethylphenyl)phenol, particularly in water treatment and pollution control (Liu et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Biochemical Pathways

For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the toxicity of phenolic compounds can be potentiated by environmental factors such as salinity .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWNPVVVXHAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459477 | |

| Record name | 2-(4-Trifluoromethylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122801-61-0 | |

| Record name | 2-(4-Trifluoromethylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)